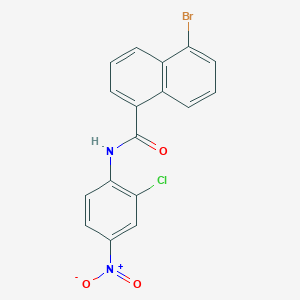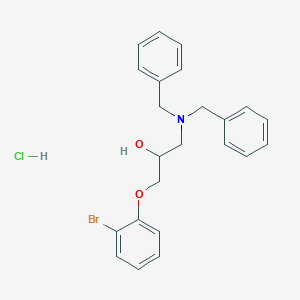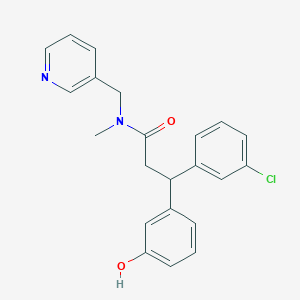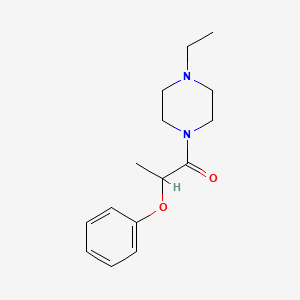
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide
Übersicht
Beschreibung
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide, also known as BPN, is a chemical compound that has been widely used in scientific research due to its unique properties. BPN is a synthetic compound that belongs to the family of naphthamides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been utilized in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide is commonly used as a fluorescent probe to monitor protein-protein interactions due to its ability to bind to proteins with high affinity. 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has also been used to study the kinetics of enzymes, such as proteases, by monitoring changes in fluorescence intensity. Furthermore, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been used in drug discovery as a lead compound to develop novel inhibitors for various enzymes and proteins.
Wirkmechanismus
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide binds to proteins with high affinity, specifically to the hydrophobic pockets of proteins. This binding induces a conformational change in the protein, resulting in a change in fluorescence intensity. The binding of 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide to proteins can be used to monitor protein-protein interactions and enzyme kinetics. Additionally, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been shown to inhibit the activity of certain enzymes, such as proteases, by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been shown to have minimal biochemical and physiological effects on cells and tissues. 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been found to be non-toxic to cells and does not affect cell viability or proliferation. Additionally, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide does not have any significant effects on the structure or function of proteins. However, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been shown to inhibit the activity of certain enzymes, which may have downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has several advantages for lab experiments, including its high affinity for proteins, specificity for hydrophobic pockets, and ease of use as a fluorescent probe. 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide is also readily available and cost-effective. However, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has some limitations, including its inability to bind to all proteins and its potential to interfere with cellular processes by inhibiting enzyme activity.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide in scientific research. One potential direction is the development of 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide-based inhibitors for specific enzymes and proteins. Additionally, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide could be used in the development of new assays for protein-protein interactions and enzyme kinetics. Furthermore, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide could be used in the study of protein folding and misfolding, as well as in the development of therapeutics for protein misfolding diseases. Overall, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has great potential for use in a wide range of scientific research applications.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-chloro-4-nitrophenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-14-6-2-3-11-12(14)4-1-5-13(11)17(22)20-16-8-7-10(21(23)24)9-15(16)19/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCXAYBHLCDRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[bis(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3977670.png)
![3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B3977678.png)
![2,3,3-trichloro-2-propen-1-yl 6-[(cyclohexylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3977681.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3977689.png)


![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]acetamide](/img/structure/B3977710.png)

![N-[3-(dipropylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B3977722.png)
![6-{[1-(4-fluorophenyl)ethyl]amino}-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B3977730.png)
![2-[(2-hydroxyethyl)amino]-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3977738.png)

![N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3977764.png)
![3-[(benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B3977767.png)